Belinostat, also known as PXD101, is a histone deacetylase (HDAC) inhibitor developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved by the US FDA in July 2014 to treat peripheral T-cell lymphoma .
Belinostat derivatives have been resynthesized via Knoevenagel condensation, Wittig reaction, or Heck reaction . A synthesis method of belinostat has been patented, involving the use of compound ii, acetic acid ethyl, pyridines, and aniline .
Belinostat has a sulfonamide-hydroxamide structure . Its chemical formula is C15H14N2O4S, with an average molecular weight of 318.35 g/mol .
Belinostat inhibits the activity of HDAC, preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, inducing cell cycle arrest and/or apoptosis of some transformed cells .
Belinostat is a small molecule . It has a molar mass of 318.35 g/mol . It is primarily metabolized by UGT1A1 .
The synthesis of belinostat has been approached through various methods, with a focus on efficiency and yield. A commonly reported synthetic route involves multiple steps, starting from readily available precursors. For instance, one method employs the reaction of 3-bromobenzoic acid with methyl acrylate under palladium(II) acetate catalysis to produce methyl cinnamate. This intermediate is subsequently converted into hydroxamic acid derivatives through a series of reactions involving acyl chlorides and amines .
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity. For example, the use of dichloromethane as a solvent and triethylamine as a base is common in the condensation steps. Column chromatography is often employed for purification, ensuring that the final product meets the required specifications for biological testing .
Belinostat undergoes several key chemical reactions during its synthesis:
These reactions are critical not only for synthesizing belinostat but also for understanding its mechanism of action at the molecular level .
Belinostat exerts its therapeutic effects primarily through the inhibition of histone deacetylases. By blocking these enzymes, belinostat leads to an increase in histone acetylation levels, which in turn alters chromatin structure and promotes transcriptional activation of tumor suppressor genes while repressing oncogenes.
This mechanism can be summarized as follows:
Data from studies indicate that belinostat has potent antiproliferative effects against various cancer cell lines, with an IC50 value as low as 11.5 nM in specific assays .
Belinostat exhibits several notable physical and chemical properties:
These properties are essential for formulating belinostat into pharmaceutical preparations suitable for clinical use.
Belinostat is primarily used in oncology, specifically for treating peripheral T-cell lymphoma and other hematologic cancers. Its role as a histone deacetylase inhibitor positions it as a crucial component in epigenetic therapy strategies aimed at reversing aberrant gene expression patterns associated with cancer.
Research continues to explore additional applications of belinostat in combination therapies, potentially enhancing its efficacy against various solid tumors and improving patient outcomes in cancer treatment regimens .
Belinostat’s core structure—a hydroxamate-terminated acrylamide linked to a sulfonylated aromatic cap—demands precise multi-step assembly. Modern synthetic routes leverage transition-metal-catalyzed cross-coupling to construct the cinnamoyl backbone. The Heck reaction between 3-bromobenzoic acid derivatives and methyl acrylate yields (E)-methyl 3-(3-substituted phenyl)acrylates with >90% stereoselectivity, critical for HDAC binding [1] [10]. Subsequent acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) enables amide coupling with anilines under Schotten-Baumann conditions [3]. The final step involves hydroxamic acid formation via nucleophilic attack of hydroxylamine on the activated ester under basic conditions (NaOH/KOH), achieving 70–85% yields [1] [6].
Alternative pathways include Knoevenagel condensation of nitro-/amino-benzaldehydes with malonic acid derivatives, forming acrylate intermediates in 65–78% yields [10]. For analogs with modified linkers, the Wittig reaction between stabilized ylides and sulfonamide-bearing aldehydes offers Z/E selectivity control (≥8:1 ratio) through phosphonium salt tuning [10].
Table 1: Comparative Yields in Key Synthetic Steps for Belinostat Analogs
Reaction Type | Key Reagents/Conditions | Yield Range | Stereoselectivity (E/Z) |
---|---|---|---|
Heck Coupling | Pd(OAc)₂, tri-o-tolylphosphine, DMF | 85–92% | >90:10 |
Acyl Chlorination | SOCl₂, toluene, reflux | 95–99% | N/A |
Sulfonamide Formation | ArSO₂Cl, Et₃N, CH₂Cl₂ | 70–88% | N/A |
Hydroxamic Acid Synthesis | NH₂OH, NaOH, THF/H₂O | 70–85% | N/A |
Knoevenagel Condensation | Malonic acid, pyridine, piperidine | 65–78% | >95:5 |
The sulfonamide group serves as a conformational constraint, positioning the cap group perpendicularly to the linker for optimal HDAC surface interactions. Replacing belinostat’s sulfonamide with amide connectors (e.g., in compound 7e) reduces HDAC6 inhibition by 3.5-fold (IC₅₀ = 11.5 nM vs. 3.2 nM for sulfonamide), confirming the sulfonamide’s role in enhancing target engagement [1]. Molecular docking reveals the sulfonyl oxygen forms hydrogen bonds with Tyr 308 and His 140 residues in HDAC2, stabilizing the complex [10].
Synthetic optimizations focus on:
The (E)-acrylamide geometry is essential for zinc chelation in HDACs. Metal-catalyzed reactions ensure stereocontrol:
Z-isomer mitigation is critical, as Z-configured analogs show 10-fold reduced potency. Solvent tuning (e.g., THF/EtOH mixtures) suppresses Z-enolate formation during Knoevenagel reactions [10]. Post-synthesis, photoisomerization is minimized by amber glassware and inert atmospheres during workup [1].
Table 2: Stereoselectivity Control in Acrylamide Synthesis
Method | Catalyst/Base | Temperature | E/Z Ratio | Key Advantage |
---|---|---|---|---|
Heck Reaction | Pd(OAc)₂, P(o-Tol)₃ | 110°C | >30:1 | High yielding, scalable |
Knoevenagel Condensation | Pyridine | 80°C | 20:1 | Avoids heavy metals |
Wittig Olefination | Ph₃P=CHCOOEt, NaHMDS | −78°C to 25°C | 8:1 | Tunable via ylide stability |
Industrial belinostat production prioritizes atom economy, solvent reduction, and catalyst recovery. Key advances include:
Waste-minimized routes cut E-factors (kg waste/kg product) by 40% via:
Table 3: Green Chemistry Metrics for Belinostat Synthesis
Parameter | Traditional Route | Optimized Green Route | Improvement |
---|---|---|---|
Solvent Consumption | 15 L/kg product | 5 L/kg product | 67% reduction |
Palladium Utilization | 0.5 mol%, non-recovered | 0.3 mol%, 95% recovered | 40% reduction |
Reaction Steps | 6 (3 isolations) | 4 (1 isolation) | 33% reduction |
E-Factor | 86 | 52 | 40% reduction |
Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7